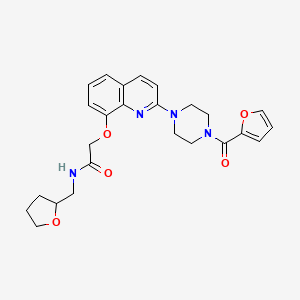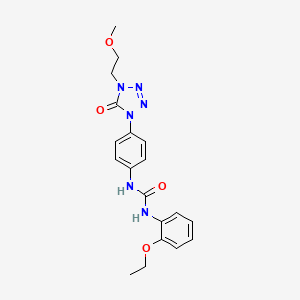
1-(2-ethoxyphenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-ethoxyphenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
BenchChem offers high-quality 1-(2-ethoxyphenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethoxyphenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The tetrazole moiety in the compound, in particular, is a bioisostere for the carboxylate group and can be used to improve the pharmacokinetic properties of drugs .
Development of Antihypertensive Agents
The structural similarity of this compound to known antihypertensive agents suggests potential applications in the development of new blood pressure-lowering medications. Its unique structure could be exploited to create drugs with fewer side effects or improved efficacy .
Cancer Research
Compounds with a tetrazole ring have been explored for their anticancer properties. This compound could serve as a lead structure for the development of novel chemotherapeutic agents, particularly in targeting specific types of cancer cells .
Agricultural Chemicals
The tetrazole ring is also found in some herbicides and pesticides. This compound could be modified to enhance its activity or selectivity, leading to the development of more effective agricultural chemicals .
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound could be investigated for its potential use in OLEDs. The phenyl groups in the compound may contribute to the electronic properties necessary for light emission .
Neurological Disorder Treatments
Due to the presence of ethoxy and methoxyethyl groups, this compound might interact with neurological receptors or enzymes. This interaction could be harnessed to develop treatments for neurological disorders such as Alzheimer’s disease or Parkinson’s disease .
Chemical Sensors
The compound’s structure allows for potential use in chemical sensors. By modifying the compound to react with specific analytes, it could be used to detect the presence of various substances, including pollutants or toxins .
Enzyme Inhibition
Lastly, this compound could be studied for its enzyme inhibition properties. Enzyme inhibitors are valuable tools in both biochemical research and drug development, particularly for diseases where overactivity of certain enzymes is a factor .
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-3-29-17-7-5-4-6-16(17)21-18(26)20-14-8-10-15(11-9-14)25-19(27)24(22-23-25)12-13-28-2/h4-11H,3,12-13H2,1-2H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUHSHVBINFSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

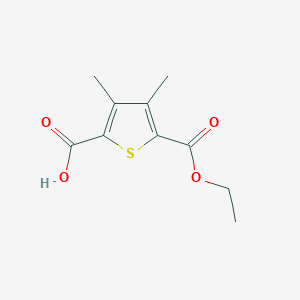
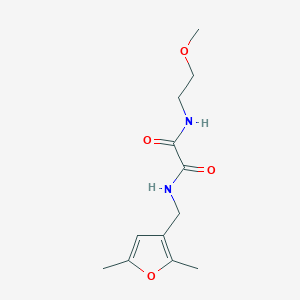
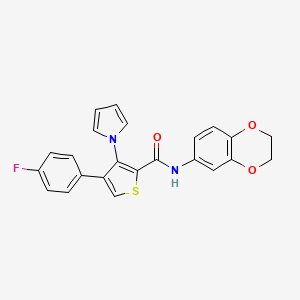
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)
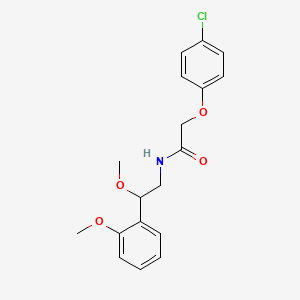
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)

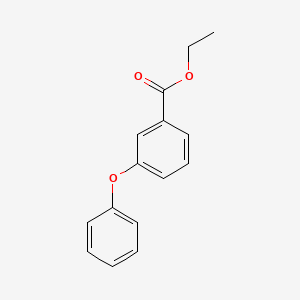
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)
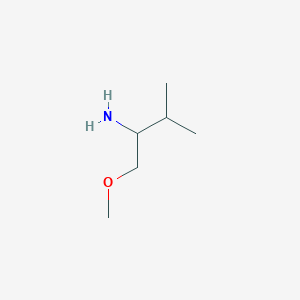
![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)
![8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole](/img/structure/B2596834.png)

